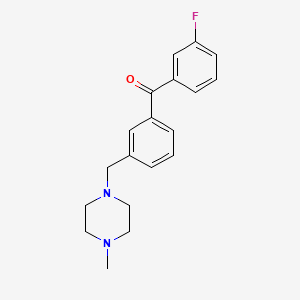
3-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
The compound 3-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone is a fluorinated benzophenone derivative. While the provided papers do not directly discuss this compound, they do provide insights into related fluorinated benzophenone derivatives and their potential applications. For instance, fluorinated benzophenone derivatives have been studied for their multipotent properties against Alzheimer's disease, suggesting that similar compounds may also possess significant biological activity .
Synthesis Analysis
The synthesis of related fluorinated benzophenone derivatives has been explored in the context of developing multipotent agents for Alzheimer's disease. The synthesis involves using the structure of a fluorinated benzophenone as a starting point to create a library of analogues with varying amino functions . Although the exact synthesis of 3-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone is not detailed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of fluorinated benzophenones is crucial for their biological activity. In the case of Alzheimer's disease research, the presence of fluorine atoms and the substitution pattern on the benzophenone core are important for the interaction with biological targets such as β-secretase (BACE-1) and acetylcholinesterase (AChE) . The molecular structure of 3-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone likely plays a similar role in its chemical reactivity and potential biological applications.
Chemical Reactions Analysis
While the specific chemical reactions of 3-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone are not discussed in the provided papers, the reactivity of fluorinated benzophenone derivatives can be inferred. These compounds may participate in various chemical reactions due to the presence of the fluorine atom, which can affect the electron distribution and reactivity of the molecule . Additionally, the presence of a piperazine moiety could allow for further functionalization or interaction with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzophenone derivatives are influenced by the presence of fluorine, which can enhance the stability and lipophilicity of the molecule. This can be beneficial for drug development, as it may improve the compound's ability to cross biological membranes and reach its target . The specific properties of 3-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone would need to be determined experimentally, but it is likely to share some characteristics with other fluorinated benzophenone derivatives.
科研应用
Alzheimer's Disease Research
3-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone and its analogues have been studied for their potential in developing multipotent agents against Alzheimer's disease. Specifically, compounds derived from fluorinated benzophenone showed promising activity against β-secretase (BACE-1) and acetylcholinesterase (AChE), which are key enzymes involved in Alzheimer's. One derivative, in particular, exhibited significant potency without toxic effects, making it a potential candidate for anti-Alzheimer drug development (Belluti et al., 2014).
Environmental Impact and Degradation Studies
Benzophenone derivatives, including fluorinated variants, have been extensively analyzed for their environmental impact, particularly in relation to their presence in aquatic environments. Studies have focused on understanding their degradation, metabolization, and potential endocrine-disrupting activities. For example, research on benzophenone-3, a related compound, has looked into its metabolism by liver microsomes and its effect on endocrine activity (Watanabe et al., 2015). Additionally, the degradation of benzophenone-3 in water treatment processes has been investigated, shedding light on the potential environmental fate of these compounds (Cao et al., 2021).
Anti-Cancer Properties
There has been significant interest in the anti-cancer properties of novel benzophenone analogs. Studies have explored their roles in inhibiting tumor growth by targeting angiogenesis and inducing apoptosis in cancer cells. For example, certain benzophenone derivatives have shown promising results in cytotoxic and anti-proliferative effects against various cancer cell lines, suggesting their potential as anti-cancer agents (Mohammed & Khanum, 2018).
Photocatalytic Degradation
The photocatalytic degradation of benzophenone compounds, including fluorinated derivatives, has been a subject of research, especially in the context of water treatment and environmental safety. Studies have examined the effectiveness of various catalysts in degrading these compounds, highlighting their potential in reducing environmental pollution (Wang et al., 2019).
Interaction with Biological Molecules
Research has also been conducted on how benzophenone derivatives interact with biological molecules like human serum albumin, which is crucial for understanding their potential health impacts. These studies provide insights into the molecular interactions and potential toxicity of benzophenones, which are important for assessing their safety in medical and cosmetic applications (Zhang et al., 2013).
性质
IUPAC Name |
(3-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-21-8-10-22(11-9-21)14-15-4-2-5-16(12-15)19(23)17-6-3-7-18(20)13-17/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPDFOYPLLYMEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643425 |
Source


|
| Record name | (3-Fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898788-66-4 |
Source


|
| Record name | (3-Fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)
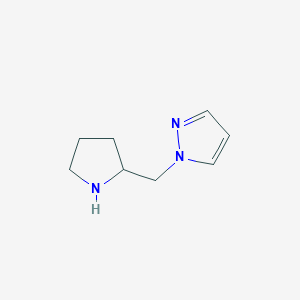


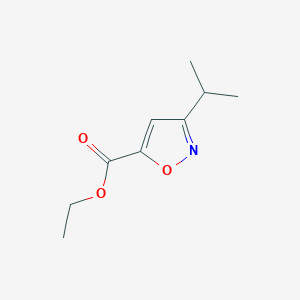
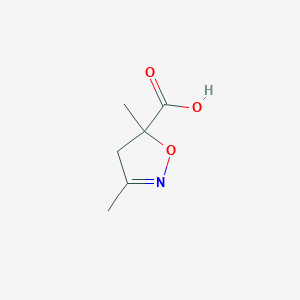

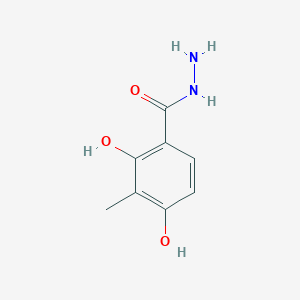
![{1-[(Methylamino)methyl]cyclopentyl}methanol](/img/structure/B1327127.png)

![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)
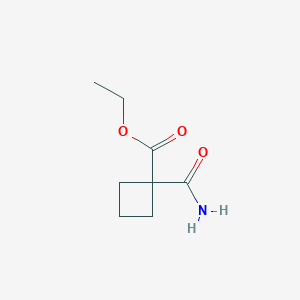
![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)
![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)